REACTION_SMILES
|
[Br:9][CH2:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1.[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH3:17][OH:18].[H-:8].[Na+:7].[OH:1][CH2:2][CH:3]([OH:4])[CH2:5][OH:6]>>[O:1]([CH2:2][CH:3]([OH:4])[CH2:5][OH:6])[CH2:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(O)COCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:9][CH2:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1.[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH3:17][OH:18].[H-:8].[Na+:7].[OH:1][CH2:2][CH:3]([OH:4])[CH2:5][OH:6]>>[O:1]([CH2:2][CH:3]([OH:4])[CH2:5][OH:6])[CH2:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(O)COCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:9][CH2:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1.[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH3:17][OH:18].[H-:8].[Na+:7].[OH:1][CH2:2][CH:3]([OH:4])[CH2:5][OH:6]>>[O:1]([CH2:2][CH:3]([OH:4])[CH2:5][OH:6])[CH2:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(O)COCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:9][CH2:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1.[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH3:17][OH:18].[H-:8].[Na+:7].[OH:1][CH2:2][CH:3]([OH:4])[CH2:5][OH:6]>>[O:1]([CH2:2][CH:3]([OH:4])[CH2:5][OH:6])[CH2:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(O)COCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |